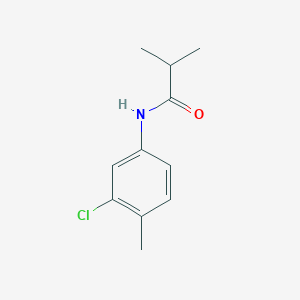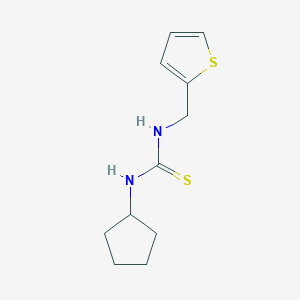
N-cyclopentyl-N'-(2-thienylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(2-thienylmethyl)thiourea, also known as CPTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPTU belongs to the class of thiourea derivatives, which have been widely investigated for their biological activities. In
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(2-thienylmethyl)thiourea has been investigated for its potential therapeutic properties in various scientific research studies. One of the main areas of interest is its anti-inflammatory activity. N-cyclopentyl-N'-(2-thienylmethyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This suggests that N-cyclopentyl-N'-(2-thienylmethyl)thiourea may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is its anticancer activity. N-cyclopentyl-N'-(2-thienylmethyl)thiourea has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests that N-cyclopentyl-N'-(2-thienylmethyl)thiourea may have potential applications in the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. N-cyclopentyl-N'-(2-thienylmethyl)thiourea has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. N-cyclopentyl-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-cyclopentyl-N'-(2-thienylmethyl)thiourea has been shown to have various biochemical and physiological effects in scientific research studies. In vitro studies have shown that N-cyclopentyl-N'-(2-thienylmethyl)thiourea can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-cyclopentyl-N'-(2-thienylmethyl)thiourea can reduce inflammation and oxidative stress in animal models of inflammatory diseases. N-cyclopentyl-N'-(2-thienylmethyl)thiourea has also been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopentyl-N'-(2-thienylmethyl)thiourea in lab experiments is its relatively simple synthesis method. N-cyclopentyl-N'-(2-thienylmethyl)thiourea can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its broad range of potential applications in various scientific research fields.
One of the limitations of using N-cyclopentyl-N'-(2-thienylmethyl)thiourea in lab experiments is its relatively low solubility in aqueous solutions. This can make it challenging to administer N-cyclopentyl-N'-(2-thienylmethyl)thiourea to cells or animals in a standardized manner. Another limitation is the lack of in-depth understanding of its mechanism of action, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for scientific research on N-cyclopentyl-N'-(2-thienylmethyl)thiourea. One direction is to further investigate its anti-inflammatory activity in animal models of inflammatory diseases. Another direction is to investigate its potential applications in the treatment of cancer, either alone or in combination with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopentyl-N'-(2-thienylmethyl)thiourea and to identify its molecular targets.
Synthesemethoden
N-cyclopentyl-N'-(2-thienylmethyl)thiourea can be synthesized by reacting cyclopentylamine with 2-thienylmethylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group, followed by cyclization of the resulting thiourea intermediate. The final product is obtained as a white crystalline solid with a melting point of 200-202°C.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S2/c14-11(13-9-4-1-2-5-9)12-8-10-6-3-7-15-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYZGNUBNSNUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(thiophen-2-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

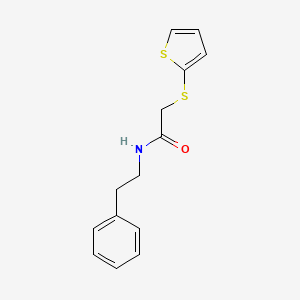
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)
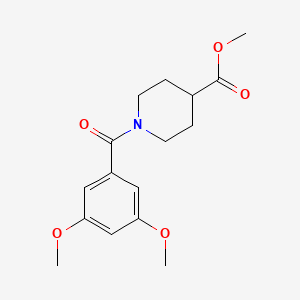
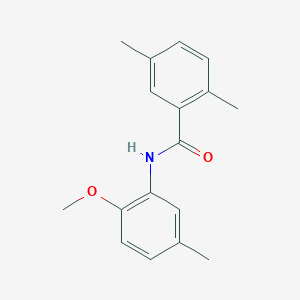
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)
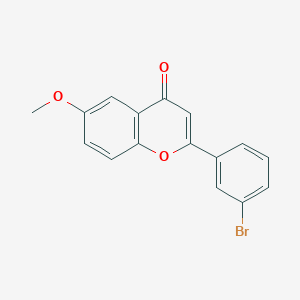
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
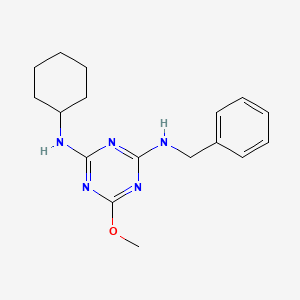
![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)
